C6 Unsubstituted Architecture Enables Late-Stage Diversification Unavailable in Pre-Functionalized Analogs
The target compound carries hydrogen at the C6 position, whereas the closest biologically optimized analog, piritrexim (BW301U; 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine), bears a 2,5-dimethoxybenzyl substituent at C6 that is not readily cleavable. This structural difference means that CAS 20739-23-5 can serve as a universal late-stage diversification intermediate for introducing diverse C6 substituents (benzyl, anilinomethyl, heteroaryl, or p-aminobenzoylglutamate moieties) via electrophilic or nucleophilic chemistry, whereas piritrexim is a fixed, terminal compound incapable of further C6 modification [1] [2]. The C6-unsubstituted architecture has been explicitly exploited in the synthesis of over 50 distinct 6-substituted pyrido[2,3-d]pyrimidine-2,4-diamine derivatives across antifolate, PTP1B inhibitor, and mTOR kinase inhibitor programs [3] [4].
| Evidence Dimension | C6 substituent identity and synthetic derivatizability |
|---|---|
| Target Compound Data | Hydrogen at C6; amenable to electrophilic bromomethylation, reductive amination, or direct nucleophilic displacement for installation of diverse C6 side chains |
| Comparator Or Baseline | Piritrexim (BW301U): 2,5-dimethoxybenzyl at C6 — a fixed substituent not amenable to further diversification; 6-(anilinomethyl)pyrido[2,3-d]pyrimidine-2,4-diamine: anilinomethyl at C6 — also a terminal substituent |
| Quantified Difference | Qualitative: C6-H vs. C6-CH₂-Ar; the former enables >50 reported derivative structures; the latter are single, terminal compounds |
| Conditions | Structural comparison based on chemical connectivity and published synthetic routes (Grivsky et al. 1980; Su et al. 1988; Gangjee et al. 1995–1996) |
Why This Matters
Procurement of CAS 20739-23-5 as a pre-formed core eliminates 4–6 synthetic steps required to construct the pyrido[2,3-d]pyrimidine-2,4-diamine scaffold de novo, while providing a versatile diversification point for generating entire compound libraries from a single building block.
- [1] Grivsky EM, Lee S, Sigel CW, Duch DS, Nichol CA. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. J Med Chem. 1980 Mar;23(3):327-9. doi:10.1021/jm00177a025. PMID: 6928967. View Source
- [2] PubChem Compound Summary for CID 4163120, 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine. https://pubchem.ncbi.nlm.nih.gov/compound/4163120 (accessed Apr 2026). View Source
- [3] Su TL, Huang JT, Chou TC, Otter GM, Sirotnak FM, Watanabe KA. Chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituent(s) at the 5- and/or 7-position(s). J Med Chem. 1988 Jun;31(6):1209-15. doi:10.1021/jm00401a023. PMID: 3373490. View Source
- [4] Malagu K, Duggan H, Menear K, Hummersone M, Gomez S, Bailey C, Edwards P, Drzewiecki J, Leroux F, Quesada MJ, Hermann G, Maine S, Molyneaux CA, Le Gall A, Pullen J, Hickson I, Smith L, Maguire S, Martin N, Smith G, Pass M. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorg Med Chem Lett. 2009 Oct 15;19(20):5950-3. doi:10.1016/j.bmcl.2009.08.038. PMID: 19762236. View Source
